1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings would likely make the structure of this compound quite rigid .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, azetidines are known to participate in various types of reactions, including ring-opening reactions . Similarly, 1,2,3-triazoles can undergo a variety of reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the phenyl groups could increase its hydrophobicity .Scientific Research Applications
Antibacterial and Antifungal Agents
The 2-azetidinone ring system is a fundamental structural feature of various β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to combat bacterial infections. The compound’s unique structure may contribute to its potential as an antibacterial or antifungal agent .
Green Synthesis
The compound’s synthesis involves catalytic amounts of molecular iodine under microwave irradiation. This green and practical method allows for the rapid preparation of 3-pyrrole-substituted 2-azetidinones. The procedure accommodates various substituents at N-1 and C-4 positions, making it versatile for drug development .
Heterocyclic Amino Acid Derivatives
The compound’s structure contains both azetidine and oxetane rings. Researchers have synthesized heterocyclic amino acid derivatives with these motifs, exploring their physicochemical properties and metabolic behavior .
1,3,4-Oxadiazoles
Copper(I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in a single step has been reported. While not directly related to the compound, this research highlights the importance of heterocyclic structures in drug discovery .
Mechanistic Insights
The extreme rapidity of the synthesis process is attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. No deprotection/rearrangement occurs, even with highly acid-sensitive substrates. Mechanistic pathways have been suggested based on evidence from 1H-NMR spectroscopy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(17-7-3-1-4-8-17)11-12-22(28)25-14-19(15-25)26-13-18(23-24-26)16-29-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYGNVCDVCYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione |
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